molecular formula C16H11NO3S B13989114 (e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione

(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B13989114
M. Wt: 297.3 g/mol
InChI Key: KUGWAQWUAGDMPL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a benzylidene group and a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 3-phenoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is unique due to its specific structural features, such as the phenoxybenzylidene group, which may confer distinct chemical and biological properties compared to other thiazolidinediones.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

(5E)-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO3S/c18-15-14(21-16(19)17-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H,17,18,19)/b14-10+

InChI Key

KUGWAQWUAGDMPL-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)S3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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